molecular formula C8H8FNOS B8503096 4-Fluoro-2-(methylthio)benzamide

4-Fluoro-2-(methylthio)benzamide

Cat. No.: B8503096
M. Wt: 185.22 g/mol
InChI Key: PUOZGKJABUIWDW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluoro-2-(methylthio)benzamide is a useful research compound. Its molecular formula is C8H8FNOS and its molecular weight is 185.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H8FNOS

Molecular Weight

185.22 g/mol

IUPAC Name

4-fluoro-2-methylsulfanylbenzamide

InChI

InChI=1S/C8H8FNOS/c1-12-7-4-5(9)2-3-6(7)8(10)11/h2-4H,1H3,(H2,10,11)

InChI Key

PUOZGKJABUIWDW-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC(=C1)F)C(=O)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 4-fluoro-2-(methylthio)benzoic acid (8.1 g, 43.6 mmol) in degassed DMF (100 mL) under nitrogen was added ammonium chloride (4.66 g, 87.2 mmol) followed by 1-hydroxy-7-azabenzotriazole (11.87 g, 87.2 mmol) and N,N,N-diisopropylethylamine (30.38 mL, 174.4 mmol). To this mixture was added N-[3-(dimethylamino)propyl]-N′-ethylcarbodiimide hydrochloride and the reaction was stirred for 16 hour. LCMS analysis indicated that the reaction was complete. The DMF was removed in vacuo and the residue was partitioned between methylene chloride (800 mL) and 5% aqueous HCl (400 ml). The organic phase was washed with water (400 mL), saturated sodium bicarbonate solution (400 mL), and brine (400 mL). The organics were dried over Na2SO4, filtered, and reduced to a small volume in vacuo. The product crystallized upon solvent reduction. The crystals were filtered and dried in vacuo to afford the title compound.
Quantity
8.1 g
Type
reactant
Reaction Step One
Quantity
4.66 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
11.87 g
Type
reactant
Reaction Step Two
[Compound]
Name
N,N,N-diisopropylethylamine
Quantity
30.38 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

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